molecular formula C7H4N6O4S B14300915 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine CAS No. 126209-05-0

3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine

Cat. No.: B14300915
CAS No.: 126209-05-0
M. Wt: 268.21 g/mol
InChI Key: ORVPVUJZDFUQFI-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is a complex organic compound that features a pyridine ring substituted with nitro groups at the 3 and 5 positions, and a 1H-1,2,4-triazol-5-ylsulfanyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-chloropyridine to form 3,5-dinitro-2-chloropyridine, which is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazolylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is not fully understood. it is believed that the compound interacts with molecular targets through its nitro and triazolylsulfanyl groups. These interactions may involve binding to metal ions or forming hydrogen bonds with specific amino acid residues in proteins, thereby affecting the function of enzymes or other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is unique due to the presence of both nitro and triazolylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

126209-05-0

Molecular Formula

C7H4N6O4S

Molecular Weight

268.21 g/mol

IUPAC Name

3,5-dinitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine

InChI

InChI=1S/C7H4N6O4S/c14-12(15)4-1-5(13(16)17)6(8-2-4)18-7-9-3-10-11-7/h1-3H,(H,9,10,11)

InChI Key

ORVPVUJZDFUQFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])SC2=NC=NN2)[N+](=O)[O-]

Origin of Product

United States

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